

Zofenoprilat-d5 storage and handling guidelines

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Compound Focus: Zofenoprilat-NES-d5

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Storage & Handling Guidelines

The available information primarily details the storage for the closely related compound **Zofenopril-d5**. As deuterated analogs typically share similar stability profiles, these guidelines can be reliably applied to **Zofenoprilat-d5** for your experimental planning.

Property	Specification
Chemical Stability	Stable at ambient temperature for a few days during shipping [1]
Long-Term Storage (Powder)	-20°C for 3 years or 4°C for 2 years [1]
Short-Term Storage (Solution)	-80°C for 6 months or -20°C for 1 month [1]
Solubility	May dissolve in DMSO; also soluble in H2O, Ethanol, DMF [1]

Safe Handling Practices: Always consult the Safety Data Sheet (SDS) before use. Wear appropriate Personal Protective Equipment (PPE) including safety goggles, gloves, and a lab coat. Work in a well-ventilated area and use a fume hood when handling powders. Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation. Prevent product contamination by using dedicated equipment [2].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with these compounds.

Issue	Possible Cause	Troubleshooting Solution
Low Recovery of Zofenoprilat	Dimerization or mixed disulfide formation with endogenous thiols in plasma [3].	Use a reducing agent like 1,4-Dithiothreitol (DTT) in the plasma sample treatment to release and stabilize the thiol group [3].
Poor Chromatography	Degraded analyte; suboptimal mobile phase.	Ensure fresh sample preparation and proper storage. Use a mobile phase of methanol and 0.1% formic acid (e.g., 85:15, v/v) for improved separation [3].
Low Detection Sensitivity	Inefficient ionization; matrix effects.	Use a phenyl-hexyl or C8 column with a mobile phase containing 0.1% formic acid to enhance positive electrospray ionization (ESI+) response [4] [3].

Frequently Asked Questions (FAQs)

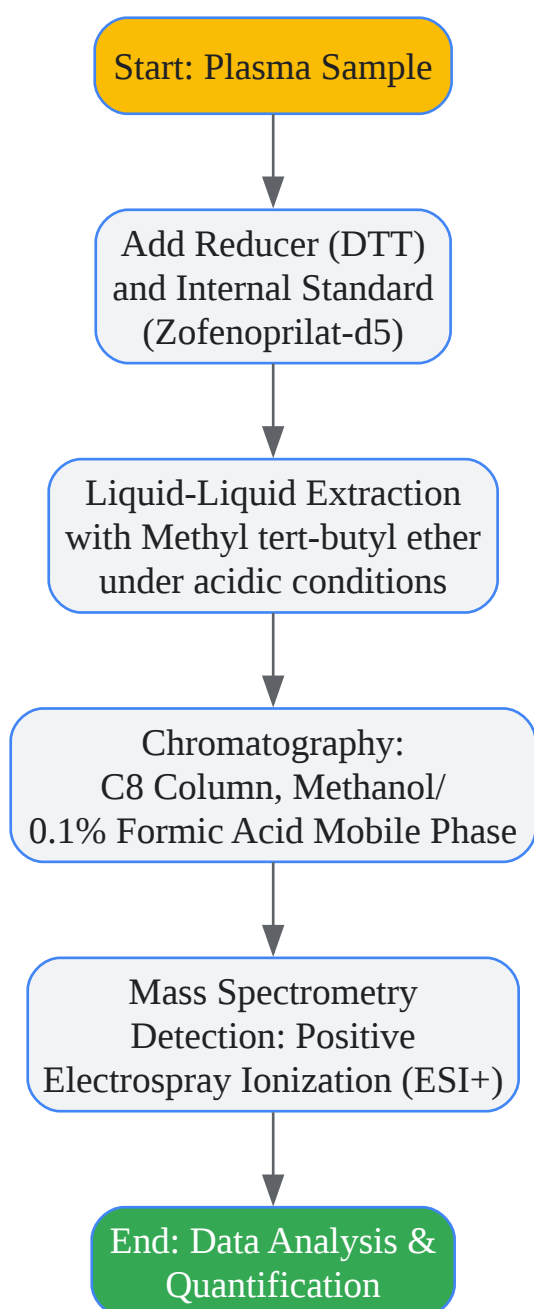
Q1: What is the primary application of Zofenoprilat-d5 in research? A1: Zofenoprilat-d5 is a deuterium-labeled analog primarily used as an **internal standard** in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Zofenopril and Zofenoprilat in biological matrices like human plasma [5].

Q2: How should I prepare an in vivo formulation for animal studies? A2: For products with low water solubility, you may need to use specific formulation vehicles. One common method is to suspend the compound in a **0.5% Carboxymethylcellulose Sodium (CMC Na)** solution [1]. Always prepare fresh formulations shortly before administration.

Q3: What is the relationship between Zofenopril and Zofenoprilat? A3: Zofenoprilat is the **active metabolite** of the prodrug Zofenopril. It is a potent angiotensin-converting enzyme (ACE) inhibitor [6] [7]. Analytical methods often require the simultaneous quantification of both the prodrug and its active metabolite [4] [3].

Experimental Protocol: Quantification in Human Plasma

The following workflow and detailed steps are adapted from validated LC-MS/MS methods for the simultaneous determination of Zofenopril and its active metabolite Zofenoprilat in human plasma [4] [3]. You can adapt this robust methodology using Zofenoprilat-d5 as the internal standard.



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Sample Preparation:

- **Reduction:** To a plasma sample, add **1,4-Dithiothreitol (DTT)** as a reducer to break disulfide bonds and stabilize the thiol group of Zofenoprilat [3].
- **Internal Standard:** Add a known amount of **Zofenoprilat-d5** as the internal standard [5].
- **Extraction:** Perform a liquid-liquid extraction using **methyl tert-butyl ether (MTBE)** under acidic conditions. Mix thoroughly and then centrifuge to separate the organic layer [4] [3].
- **Concentration:** Transfer the organic layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for injection [4].

Instrumental Analysis:

- **Chromatography:**
 - **Column:** Use a **Phenyl-Hexyl** (e.g., 250 mm x 4.6 mm, 5 μ m) or **C8** column [4] [3].
 - **Mobile Phase:** An isocratic or high-percentage organic mobile phase is effective. One validated method uses **Methanol and 0.1% Formic acid in water (95:5, v/v)** [4], while another uses a ratio of **85:15** [3].
 - **Flow Rate:** 1.0 mL/min or 0.2 mL/min, depending on column dimensions [4] [3].
- **Mass Spectrometry:**
 - **Ionization:** **Positive Electrospray Ionization (ESI+)**.
 - **Mode:** **Multiple Reaction Monitoring (MRM)** for high selectivity and sensitivity [4] [3].

Key Takeaways

- **Storage:** For long-term stability, store Zofenoprilat-d5 as a powder at **-20°C**.
- **Handling:** The critical step for accurate quantification of the thiol-containing Zofenoprilat is using a **reducing agent (DTT)** during plasma sample pretreatment.
- **Analysis:** Robust LC-MS/MS methods exist, utilizing **Zofenoprilat-d5 as an internal standard**, a **phenyl or C8 column**, and a **methanol-rich mobile phase with formic acid** for optimal performance.

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